tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
Overview
Description
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridine with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. Additionally, the pyrazolo[4,3-c]pyridine core can engage in π-π stacking interactions and hydrogen bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- 4-(3-bromopropyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is unique due to its pyrazolo[4,3-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological activities.
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrazolo[4,3-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-4-5-14-7-8(10)9(6-13)15-16/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBYCOALABVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648799 | |
Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072249-77-4 | |
Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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